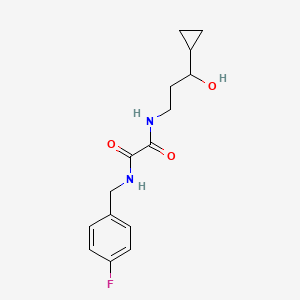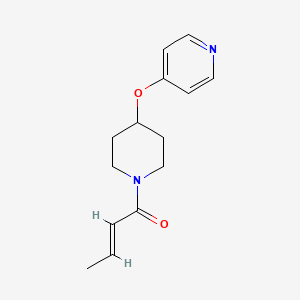
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-tumor effects in various cancer cell lines. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been shown to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been found to have minimal off-target effects, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals.
Orientations Futures
There are many future directions for research on (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of new GSK-3 inhibitors based on the structure of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one could be studied for its potential applications in other diseases such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions. The starting material for the synthesis is 4-pyridinol, which is reacted with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with 2-bromo-1-butene to form (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and diabetes research. This compound has been found to be an effective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
IUPAC Name |
(E)-1-(4-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVXWQYSLCMBG-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)

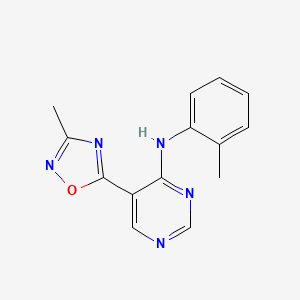
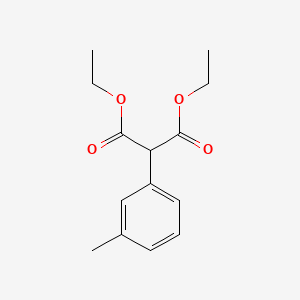

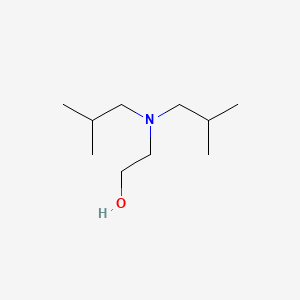
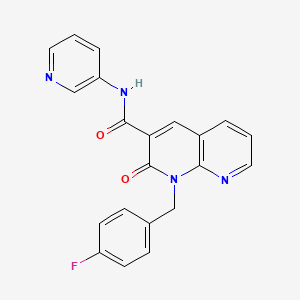
![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)
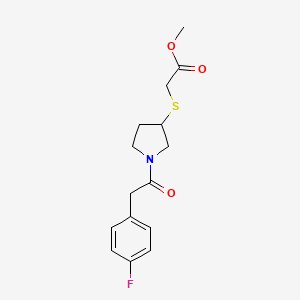
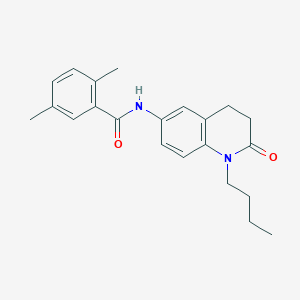
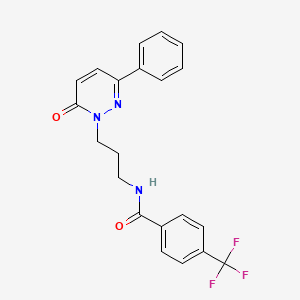

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)
